4-(苯乙炔基)吡啶

描述

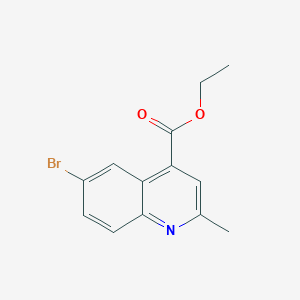

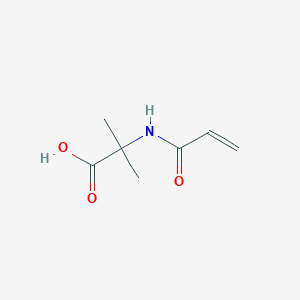

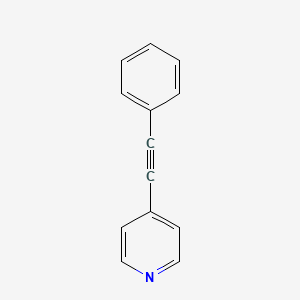

4-(Phenylethynyl)pyridine is a chemical compound with the molecular formula C13H9N . It has an average mass of 179.217 Da and a monoisotopic mass of 179.073502 Da . It is used as a ligand for the synthesis of various metallic complexes .

Synthesis Analysis

The synthesis of 4-aryl-2-phenylpyridines, including 4-(Phenylethynyl)pyridine, has been reported using organolithium reagents . The reaction of 4-(phenylethynyl)pyridine with phenyllithium produces 2-phenyl-4-(phenylethynyl)pyridine .Molecular Structure Analysis

4-(Phenylethynyl)pyridine contains a total of 24 bonds; 15 non-H bonds, 13 multiple bonds, 1 triple bond, 12 aromatic bonds, 2 six-membered rings, and 1 Pyridine .Chemical Reactions Analysis

In the context of chemical reactions, 4-(Phenylethynyl)pyridine has been used in the formation of Cu4OX6L4 complexes, where a central oxide ion is tetrahedrally coordinated to four copper ions, which are in turn bridged in pairs by six chloride ions .科学研究应用

EuIII 配合物中的发光

4-(苯乙炔基)吡啶已被用于合成水溶性络合剂,当与 EuIII 离子结合时,这些络合剂表现出高发光强度和量子产率。这些试剂在标记试剂和抗体偶联物中显示出潜在的应用,表现出显着的发光特性 (塔卡洛等人,1996)。

癌症研究中的抗增殖活性

在癌症研究领域,4-(苯乙炔基)吡啶的衍生物已被合成并评估了它们对各种癌细胞系的抗增殖活性。该类中的一些化合物表现出显着的活性,表明 4-(苯乙炔基)吡啶衍生物在癌症治疗中的潜力 (拉兹米埃涅等人,2021)。

超分子化学和晶体堆积

4-(苯乙炔基)吡啶衍生物已被用于在超分子化学中形成基于卤素键合的网络。这些衍生物通过系统的化学修饰影响晶体堆积,有助于理解晶体工程中的非共价相互作用和结构动力学 (希尔曼等人,2008)。

金属纳米粒子的模板化

在材料科学中,含有 4-(苯乙炔基)吡啶单元的聚(苯撑-吡啶基)树状高分子已被合成并用于模板化金属纳米粒子。这些树状高分子为探索纳米粒子的包封和稳定化提供了一个平台,在催化和材料合成中具有潜在的应用 (希弗里娜等人,2005)。

镧系元素螯合物的能量转移

该化合物已在溶液和固态薄膜中从配体到镧系(III)离子的能量转移的背景下得到研究。这些研究提供了对镧系元素螯合物的光化学性质及其在免疫组织化学等领域的潜在应用的见解 (莱梅蒂宁等人,2000)。

新型聚酰亚胺的合成

4-(苯乙炔基)吡啶已被用于合成新型含吡啶的聚酰亚胺。这些材料表现出高溶解度、热稳定性,并具有在先进聚合物技术和电子材料中使用的潜力 (王等人,2007)

未来方向

属性

IUPAC Name |

4-(2-phenylethynyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9N/c1-2-4-12(5-3-1)6-7-13-8-10-14-11-9-13/h1-5,8-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDTKRBFWMKZRDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C#CC2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20326198 | |

| Record name | 4-(Phenylethynyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20326198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13295-94-8 | |

| Record name | NSC525252 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=525252 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(Phenylethynyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20326198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。